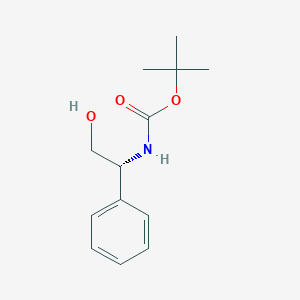

BOC-D-Phenylglycinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIOGYTZBKRGI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426847 | |

| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102089-74-7 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102089-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102089747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1R)-2-hydroxy-1-phenylethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G846LR8HDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Role of BOC-D-Phenylglycinol in Modern Organic Synthesis: A Technical Guide

For Immediate Release

BOC-D-Phenylglycinol, a chiral amino alcohol, has emerged as a cornerstone in asymmetric organic synthesis, enabling the stereocontrolled synthesis of a wide array of complex molecules. Its applications span from the development of blockbuster pharmaceuticals to the creation of novel chiral ligands and auxiliaries. This technical guide provides an in-depth analysis of the primary uses of this compound, complete with experimental details and quantitative data for researchers, scientists, and professionals in drug development.

Core Applications in Asymmetric Synthesis

This compound serves as a versatile chiral building block and auxiliary, primarily leveraged for its ability to induce stereoselectivity in chemical transformations. Its key applications can be categorized as follows:

-

Chiral Auxiliary: The inherent chirality of this compound is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.

-

Chiral Building Block: The entire molecular framework of this compound, with its defined stereochemistry, is incorporated into the final target molecule. This is particularly prevalent in the synthesis of pharmaceuticals.

-

Precursor to Chiral Ligands and Catalysts: The amino alcohol functionality of this compound makes it an ideal starting material for the synthesis of more complex chiral ligands, which are then used to create asymmetric catalysts for a variety of transformations.

Application in Pharmaceutical Synthesis: The Case of Elagolix

A prominent example of this compound's utility as a chiral building block is in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of endometriosis. The (R)-configuration of the 1-phenylethylamino moiety, derived from this compound, is crucial for the drug's biological activity.

Synthetic Workflow for an Elagolix Intermediate

The synthesis involves the coupling of this compound to a functionalized pyrimidine core, followed by deprotection and further elaboration.

An In-Depth Technical Guide to BOC-D-Phenylglycinol: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and synthetic applications of BOC-D-Phenylglycinol. It is an essential chiral building block in the synthesis of numerous pharmaceutical compounds, valued for its defined stereochemistry and role in asymmetric synthesis.

Core Structure and Chemical Identity

This compound, systematically known as tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, is a carbamate-protected amino alcohol.[] The structure features a phenyl group and a hydroxymethyl group attached to a stereogenic carbon atom, which is further protected with a tert-butyloxycarbonyl (BOC) group. This protecting group strategy is fundamental in peptide synthesis and other organic transformations, preventing unwanted side reactions at the amino group.[]

The key structural features include:

-

A single chiral center at the carbon atom bonded to the phenyl, amino, and hydroxymethyl groups.

-

The (R)-configuration at this stereocenter, which is crucial for its application in asymmetric synthesis.

-

A BOC protecting group on the nitrogen atom, which is stable under a range of reaction conditions but can be readily removed under acidic conditions.

-

A primary alcohol functional group that can be further functionalized.

Physicochemical and Stereochemical Data

The precise stereochemistry and physical properties of this compound are critical for its use in pharmaceutical manufacturing. The quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 102089-74-7 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate |

| Appearance | White to off-white powder |

| Melting Point | 131-137 °C |

| Specific Rotation [α]D²⁰ | -39° to -40° (c=1 in CHCl₃) |

| Purity | ≥ 99% (HPLC) |

| Density | 1.102 g/cm³ |

| Boiling Point | 382.4 °C at 760 mmHg |

Data sourced from multiple chemical suppliers and databases.[]

Experimental Protocols

Synthesis of an Elagolix Intermediate via Mitsunobu Reaction

This compound is a key starting material in the synthesis of Elagolix, a drug used to treat endometriosis. The following protocol describes the Mitsunobu reaction to couple this compound with a pyrimidine derivative.

Reaction:

5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione + N-t-Boc-D-phenylglycinol → 5-bromo-l-[2-fluoro-6-(trifluoromethyl) benzyl] -6-methyl-3- [2(R)-tert-butoxycarbonylamino-2-phenylethyl]-pyrimidine-2,4-(lH,3H)-dione

Materials:

-

5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione (Formula V)

-

N-t-Boc-D-phenylglycinol (Formula VI)

-

Triphenylphosphine (PPh₃)

-

Di-tert-butyl azodicarboxylate (DBAD)

-

Toluene

Procedure:

-

To a stirred solution of 5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione (25 g) in toluene (275 ml), add N-t-Boc-D-phenylglycinol (19.5 g) and triphenylphosphine (25.6 g).

-

Cool the mixture to 5-10°C.

-

Slowly add a solution of di-tert-butyl azodicarboxylate in toluene (22.5 g in 100 ml) to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Concentrate the resulting mixture under vacuum to obtain the crude product.[2]

Experimental Workflow for Elagolix Intermediate Synthesis:

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of this compound is critical for its applications. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for its determination.

Principle:

This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and distinct retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acids and their derivatives.

General Protocol:

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a suitable starting point for method development.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally employed.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm) is common.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to determine the enantiomeric purity of this compound.

Principle:

A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

General Protocol:

-

Chiral Solvating Agent (CSA): Choose a suitable CSA that is known to interact with amino alcohols. Examples include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids.

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar equivalent of the CSA to the NMR tube.

-

Gently shake the tube to ensure mixing.

-

-

NMR Acquisition: Acquire another ¹H NMR spectrum of the mixture.

-

Analysis:

-

Compare the spectrum with and without the CSA.

-

Look for the splitting of signals corresponding to protons near the chiral center (e.g., the methine proton or the methylene protons of the hydroxymethyl group).

-

The integration of the split signals will correspond to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.[3]

-

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the presence of orthogonal protecting and functional groups make it an ideal starting material for the enantioselective synthesis of complex molecules. The experimental protocols outlined in this guide provide a foundation for its application and analysis, ensuring the stereochemical integrity of the final products.

References

- 2. WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-2-(Boc-amino)-2-phenylethanol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Boc-amino)-2-phenylethanol , also known by its IUPAC name (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl group, a protected amine, and a hydroxyl group on a chiral backbone, makes it a valuable precursor for the synthesis of a wide array of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group offers chemists precise control over synthetic routes, allowing for the selective modification of other functional groups within a molecule.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and potential applications of this important chiral intermediate.

Core Physicochemical Properties

The fundamental properties of (R)-2-(Boc-amino)-2-phenylethanol are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 102089-74-7 | [2] |

| Molecular Formula | C₁₃H₁₉NO₃ | [3] |

| Molecular Weight | 237.29 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 136-139 °C | |

| Optical Activity | [α]¹⁹/D +37° (c = 1 in chloroform) | |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of (R)-2-(Boc-amino)-2-phenylethanol. Below is a summary of expected spectral characteristics. While specific data for the (R)-enantiomer is not always published, the data for the (S)-enantiomer and the racemate serve as excellent reference points due to the identical local chemical environments of the protons, carbons, and functional groups.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Expected signals include those for the tert-butyl protons, the methine proton adjacent to the nitrogen, the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, the NH proton of the carbamate, and the aromatic protons of the phenyl group. |

| ¹³C NMR | Expected signals include those for the carbons of the tert-butyl group, the quaternary carbon of the Boc group, the methine and methylene carbons of the ethanol backbone, and the carbons of the phenyl ring. |

| IR Spectroscopy | Characteristic peaks are expected for the N-H stretch of the carbamate, the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate, and C-N and C-O stretches. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group or water. |

Experimental Protocols

The synthesis and purification of (R)-2-(Boc-amino)-2-phenylethanol are critical procedures for its use in research and development. The following sections detail representative experimental protocols.

Synthesis of (R)-2-(Boc-amino)-2-phenylethanol

The most common method for the synthesis of (R)-2-(Boc-amino)-2-phenylethanol involves the protection of the primary amine of (R)-2-amino-2-phenylethanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-amino-2-phenylethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate)

-

A suitable solvent (e.g., a mixture of dioxane and water, or acetone and water)

Procedure:

-

Dissolve (R)-2-amino-2-phenylethanol in the chosen solvent system.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the organic solvent is typically removed under reduced pressure.

-

The aqueous residue is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

Purification

The crude (R)-2-(Boc-amino)-2-phenylethanol can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

-

Slowly add a solvent in which the compound is less soluble (e.g., hexane) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[5][6]

A crystallization method for Boc-protected amino acids involves obtaining the product as an oil after solvent removal, adding a seed crystal to induce solidification, and then slurrying with a weak polar solvent before filtering and drying.[7][8]

Role in Synthesis and Drug Discovery

Chiral β-amino alcohols are crucial structural motifs found in a wide range of biologically active molecules and pharmaceuticals.[9] The Boc-protection strategy is instrumental in multi-step syntheses, as the Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions.[1]

Derivatives of the parent compound, 2-amino-2-phenylethanol, have been investigated as novel β2-adrenoceptor agonists, indicating the potential for this structural scaffold in developing treatments for conditions like asthma and COPD.[10] The chirality of these molecules is often critical for their biological activity and selectivity.

Below is a diagram illustrating the general workflow of utilizing a chiral building block like (R)-2-(Boc-amino)-2-phenylethanol in the synthesis of a target bioactive molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]

- 10. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of the Boc Protecting Group in Amino Alcohol Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness and facile, yet selective, removal. This guide provides a comprehensive technical overview of the critical role the Boc group plays in the chemistry of amino alcohols, a class of compounds that are pivotal building blocks in the pharmaceutical industry. From enabling chemoselective reactions to directing stereochemical outcomes, the strategic use of the Boc protecting group is indispensable for the efficient synthesis of complex molecules, including beta-blockers and antiviral agents.

Core Principles of Boc Protection in Amino Alcohols

The utility of the Boc group in the context of amino alcohols stems from the inherent difference in nucleophilicity between the amino and hydroxyl functionalities. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than those on the oxygen atom, allowing for the highly chemoselective N-protection of amino alcohols. This selectivity is the foundation upon which multistep synthetic routes are built, enabling chemists to manipulate other functional groups within the molecule without unintended reactions at the amine.

The Boc group is introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions or with a catalyst.[1][2] Once installed, the resulting carbamate is stable to a wide range of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3] This stability profile makes it an ideal protecting group for syntheses that require subsequent reactions such as oxidations, reductions, or the formation of carbon-carbon bonds.

Deprotection, the removal of the Boc group, is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate and lead to its fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation.[4] This acid-lability allows for the selective deprotection of the amine in the presence of other acid-sensitive groups if the conditions are carefully chosen. Alternative deprotection methods, including the use of Lewis acids and thermal conditions, offer milder options for substrates that are sensitive to strong protic acids.[5][6]

Quantitative Analysis of Boc Protection and Deprotection Reactions

The efficiency of Boc protection and deprotection of amino alcohols is influenced by several factors, including the choice of solvent, catalyst, temperature, and the structure of the amino alcohol itself. The following tables summarize quantitative data from various studies to provide a comparative overview of different methodologies.

Table 1: Chemoselective N-Boc Protection of Amino Alcohols

| Amino Alcohol | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-Aminoethanol | Boc₂O / Et₃N | CH₂Cl₂ | rt | 12 h | 95 | [7] |

| 3-Amino-1-propanol | Boc₂O / Et₃N | CH₂Cl₂ | rt | 2 h | 98 | [8] |

| (S)-2-Amino-3-phenyl-1-propanol | Boc₂O / NaOH | Dioxane/H₂O | rt | 4 h | 92 | [2] |

| 4-Amino-1-butanol | Boc₂O / Amberlyst-15 | Ethanol | rt | 30 min | 96 | [9] |

| Aniline | Boc₂O / Thiamin HCl | Solvent-free | rt | 15 min | 94 | [1] |

| Chiral Amino Alcohols | Boc₂O / Ionic Liquid | Solvent-free | rt | 5-20 min | 90-98 | [7] |

Table 2: Comparison of Boc Deprotection Methods for N-Boc Protected Amino Alcohols

| N-Boc Amino Alcohol | Reagent/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Boc-2-aminoethanol | 4M HCl in Dioxane | Dioxane | rt | 1 h | 98 | [8] |

| N-Boc-3-amino-1-propanol | TFA / CH₂Cl₂ (1:1) | CH₂Cl₂ | rt | 2 h | >95 | [8] |

| N-Boc-anilines | H₃PW₁₂O₄₀ (cat.) | CH₂Cl₂ | rt | 15-30 min | 92-95 | [6] |

| Various N-Boc amines | Boiling Water | H₂O | 100 | 10-12 min | 90-97 | [10] |

| N-Boc-alkyl amines | Thermal (Flow) | TFE | 240 | 30 min | 44 | [4] |

| N-Boc-aryl amines | Thermal (Flow) | TFE | 240 | 30 min | 93 | [4] |

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Alcohol

To a solution of the amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water, is added a base (1.1-1.5 equiv), for example, triethylamine (Et₃N) or sodium hydroxide (NaOH). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected amino alcohol, which can be further purified by column chromatography if necessary.[2][7]

General Procedure for Acid-Catalyzed Deprotection of an N-Boc Protected Amino Alcohol

The N-Boc protected amino alcohol is dissolved in an appropriate solvent, such as dichloromethane (CH₂Cl₂) or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, is added at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is often co-evaporated with a solvent like toluene to remove residual acid. The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up to yield the free amino alcohol.[8]

The Influence of the Boc Group on Reactivity and Stereochemistry

The presence of the Boc group significantly alters the chemical properties of the amino alcohol. The bulky tert-butyl group can exert steric hindrance, influencing the stereochemical course of subsequent reactions at adjacent chiral centers. For instance, in the synthesis of β-amino alcohols, the Boc group on an α-amino organostannane has been shown to direct the diastereoselectivity of the addition to aldehydes, with anti-products being favored with aromatic aldehydes.[11]

Furthermore, the electronic nature of the carbamate can influence the acidity of the molecule. While specific pKa data for a wide range of Boc-protected amino alcohols is not extensively tabulated, the electron-withdrawing nature of the Boc-carbonyl group is expected to decrease the basicity (increase the acidity of the conjugate acid) of the protected amine compared to the free amine. This effect is generally consistent across different amino acids.[12]

Spectroscopic Characterization

The successful protection of an amino alcohol with a Boc group can be readily confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The most characteristic signal for a Boc-protected amine is a sharp singlet integrating to nine protons in the upfield region of the spectrum (typically around 1.4 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group. The N-H proton of the carbamate usually appears as a broad singlet or a triplet (if coupled to an adjacent CH₂ group) between 4.5 and 5.5 ppm. The signals of the protons on the carbon backbone adjacent to the nitrogen atom often experience a downfield shift upon Boc protection. For example, in N-Boc-3-amino-1-propanol, the protons of the Boc group appear as a singlet at 1.43 ppm.[8]

-

¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by two characteristic signals: one for the quaternary carbon of the tert-butyl group at approximately 80 ppm and another for the carbamate carbonyl carbon around 156 ppm.[13]

-

Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by the appearance of a strong carbonyl stretching absorption (νC=O) in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate is typically observed around 3300-3400 cm⁻¹. For instance, the IR spectrum of tert-butyl N-(3-hydroxypropyl) carbamate shows a strong C=O stretch at 1689.6 cm⁻¹.[14]

Applications in Drug Development

Boc-protected amino alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals.

-

Beta-Blockers: Many beta-blockers, used to manage cardiovascular diseases, share a common structural motif of an aryloxypropanolamine. The synthesis of these drugs often involves the reaction of a substituted phenol with an epoxide, followed by the opening of the resulting epoxide with an amine. The use of chiral Boc-protected amino alcohols as starting materials or intermediates allows for the stereoselective synthesis of the desired enantiomerically pure beta-blocker.[3][]

-

Antiviral Drugs: The development of potent antiviral agents frequently relies on the synthesis of complex molecules with multiple chiral centers. Boc-protected amino alcohols serve as versatile chiral building blocks in the synthesis of these drugs. For example, in the synthesis of the antiviral drug Nirmatrelvir (a component of Paxlovid), a bicyclic amino acid fragment is synthesized from a Boc-protected hydroxyproline derivative.[16] Similarly, β-amino alcohol derivatives have been identified as inhibitors of the SARS-CoV-2 main protease.[17]

Visualizing Key Processes

Boc Protection of an Amino Alcohol

Caption: General workflow for the N-Boc protection of an amino alcohol.

Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amino alcohol.

Logical Workflow for Synthesis and Deprotection

Caption: A logical workflow illustrating the use of Boc protection in a multi-step synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. jmedchem.com [jmedchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 16. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction to chiral building blocks for asymmetric synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of most biologically active molecules. Enantiomers, the pair of mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer—a process known as asymmetric synthesis—is a cornerstone of pharmaceutical research and manufacturing. This guide provides an in-depth overview of chiral building blocks, the foundational elements that enable the efficient and predictable construction of enantiomerically pure molecules.

Core Strategies in Asymmetric Synthesis

Asymmetric synthesis aims to introduce one or more new chiral centers into a molecule in a controlled manner, resulting in an unequal amount of the possible stereoisomers.[1] The success of such a synthesis is often measured by the enantiomeric excess (ee) or diastereomeric excess (de), which quantify the prevalence of the desired stereoisomer.[2] There are three primary strategies for achieving this stereochemical control, each leveraging chiral building blocks in a distinct way.

-

The Chiral Pool: This approach utilizes readily available, enantiomerically pure natural products as starting materials.[3][4] Nature provides a vast "chiral pool" of compounds, including amino acids, carbohydrates, terpenes, and alkaloids.[1][5] By selecting a starting material that already contains the desired stereochemistry at one or more centers, chemists can simplify the synthetic route to a complex target molecule.[3]

-

Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral molecule—the "chiral auxiliary."[6] This auxiliary acts as a "steering group," directing the stereochemical outcome of a subsequent reaction on the substrate.[6] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[6] Evans oxazolidinones and Ellman's tert-butanesulfinamide are prominent examples of effective chiral auxiliaries.[2][6]

-

Asymmetric Catalysis: This powerful approach employs a small amount of a chiral catalyst to generate a large quantity of a chiral product.[7] The catalyst, which can be a metal complex with a chiral ligand or a purely organic molecule (an organocatalyst), creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.[7][8] Key examples include the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation.[9][10]

The logical flow for selecting a strategy in asymmetric synthesis is outlined below.

References

- 1. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. esports.bluefield.edu - Chiral Pool Strategy Applications [esports.bluefield.edu]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to BOC-D-Phenylglycinol (CAS: 102089-74-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BOC-D-Phenylglycinol (tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate), a pivotal chiral building block in modern organic and medicinal chemistry. With the CAS number 102089-74-7, this compound is instrumental in the asymmetric synthesis of a variety of pharmacologically relevant molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its key applications, and outlines essential safety and handling procedures. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical application insights.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its stable, chiral nature makes it an ideal starting material for syntheses where stereochemistry is crucial.[2] The tert-butoxycarbonyl (Boc) protecting group on the amine is key to its utility, allowing for controlled reactions at other functional sites.

| Property | Value | Reference |

| CAS Number | 102089-74-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][3][5] |

| Molecular Weight | 237.30 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 131-139 °C | [2][6] |

| Optical Rotation | [α]D²⁰ = -39° to -40° (c=1 in CHCl₃) | [2] |

| Purity | ≥98% (GC, HPLC) | [3][6][] |

| Solubility | Insoluble in water. | [8] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8 °C. | [2][3][6] |

Spectroscopic Data

While specific spectra are not provided here, typical analytical data for this compound can be obtained through various spectroscopic methods. Purity and identity are commonly confirmed using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[8][9][10]

Applications in Organic Synthesis

This compound is a versatile chiral synthon with significant applications in the synthesis of complex organic molecules. Its primary utility lies in its ability to introduce a specific stereocenter, which is a critical aspect of modern drug design.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are valuable chiral auxiliaries in asymmetric synthesis. This compound can serve as a precursor for the synthesis of these heterocycles. The general strategy involves the cyclization of the amino alcohol moiety.

Experimental Protocol: Microwave-Assisted Synthesis of (R)-4-Phenyl-2-oxazolidinone

This protocol is adapted from a microwave-assisted method, which offers improved yields and significantly reduced reaction times compared to conventional methods.[2]

-

Materials:

-

(R)-Phenylglycinol (derived from this compound by deprotection)

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Microwave reactor

-

-

Procedure:

-

In a microwave reaction vessel, combine (R)-phenylglycinol (1.0 eq), diethyl carbonate (excess), and a catalytic amount of K₂CO₃.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a controlled temperature and power for a specified time (optimization may be required, e.g., 100°C for 60 minutes).[2]

-

After the reaction is complete, cool the vessel to room temperature.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired (R)-4-phenyl-2-oxazolidinone.

-

Synthesis of Homochiral N-Protected β-Amino Sulfoxides

This compound is a precursor for the synthesis of homochiral N-protected β-amino sulfoxides, which are important intermediates in the synthesis of various biologically active compounds. The synthesis involves the conversion of the amino alcohol to a sulfide, followed by stereoselective oxidation.

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Chiral Auxiliaries in Stereoselective Reactions

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and life sciences industries, chiral auxiliaries remain a robust and reliable tool. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the preferential formation of one stereoisomer. This technical guide delves into the fundamental principles of chiral auxiliaries, their mechanisms of action in key stereoselective reactions, and provides detailed experimental protocols for their application and removal.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that, when attached to a prochiral substrate, introduces a chiral environment. This chirality biases the approach of a reagent to one of the two prochiral faces of the substrate, leading to a diastereoselective reaction. The resulting product is a pair of diastereomers, which can be separated using standard techniques like chromatography or crystallization. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[1][2]

The general workflow of using a chiral auxiliary can be summarized in three key steps:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol reaction, Diels-Alder) where the auxiliary directs the formation of a new stereocenter.

-

Removal: The chiral auxiliary is cleaved from the product, ideally without racemization of the newly formed stereocenter.

The effectiveness of a chiral auxiliary hinges on several factors:

-

High Stereoselectivity: It must induce a high degree of diastereoselectivity in the key bond-forming step.

-

Ease of Attachment and Removal: The auxiliary should be easily attached and removed under mild conditions that do not affect other functional groups or the newly created stereocenter.[3]

-

Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity for reuse.[3]

-

Crystallinity: Crystalline intermediates can facilitate purification by recrystallization, which can enhance diastereomeric purity.

Below is a logical diagram illustrating the general workflow of a chiral auxiliary-mediated stereoselective reaction.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group in Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a fundamental pillar of successful organic synthesis. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile, selective removal under mild acidic conditions.

This technical guide provides a comprehensive overview of the Boc protection mechanism, detailing the core principles of its application and cleavage. It includes structured data on reaction conditions, detailed experimental protocols, and visualizations of the chemical pathways and workflows involved, serving as an essential resource for chemists in research and development.

Core Mechanism of Boc Protection

The protection of an amine with a Boc group involves its conversion into a carbamate. This transformation is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[1][2] The evolution of gaseous CO₂ provides a significant thermodynamic driving force for the reaction.[2][3]

While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or sodium hydroxide (NaOH) are often employed to neutralize the protonated amine formed during the reaction, thereby accelerating the process.[3][4]

The Deprotection Pathway: Acid-Mediated Cleavage

The removal of the Boc group is typically accomplished under acidic conditions, a key feature that contributes to its orthogonality with other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis).[3][5] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[6]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[7][8] This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbamic acid, and the regenerated amine.[3][8] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[8][9] The highly stable tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can lose a proton to form isobutene gas.[3][7]

Quantitative Data Summary

For ease of comparison, the following tables summarize typical reaction conditions and outcomes for Boc protection and deprotection of amines.

Table 1: Boc Protection of Amines - Typical Conditions and Yields

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| (Boc)₂O | TEA | CH₂Cl₂ or THF | Room Temp | 1 - 12 | >90 |

| (Boc)₂O | NaOH | H₂O/Dioxane | Room Temp | 1 - 4 | >95 |

| (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | Room Temp | 1 - 3 | >95 |

| (Boc)₂O | NaHCO₃ | H₂O/Acetone | Room Temp | 2 - 12 | >90 |

Table 2: Boc Deprotection of Amines - Common Reagents and Conditions

| Reagent | Solvent | Temperature (°C) | Time | Notes |

| TFA | CH₂Cl₂ | Room Temp | 0.5 - 2 h | Volatile; excess easily removed. |

| HCl (4M) | Dioxane | Room Temp | 1 - 4 h | Product often precipitates as HCl salt. |

| HCl | Methanol | Room Temp | 1 - 4 h | Can lead to esterification of carboxylic acids. |

| TMSI | CH₂Cl₂ or CHCl₃ | Room Temp | 0.5 - 2 h | Mild, non-hydrolytic conditions.[10] |

| Heat | (Solventless) | >180 | Variable | "Green" alternative, but requires high temperatures.[9] |

Detailed Experimental Protocols

Key Experiment 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate and triethylamine.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) (1.2 - 2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

Dissolve the amine substrate in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

If necessary, purify the crude product by column chromatography.

Key Experiment 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

Boc-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane in a round-bottom flask.

-

Add trifluoroacetic acid to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature. The reaction is often rapid, completing within 30 minutes to a few hours.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

Orthogonality in Peptide Synthesis

The Boc group has been historically significant in solid-phase peptide synthesis (SPPS).[11] In what is known as the "Boc/Bzl" strategy, the α-amino group of the growing peptide chain is protected with the acid-labile Boc group, while the side chains of reactive amino acids are protected with benzyl-based groups, which are stable to the conditions used for Boc removal but can be cleaved with strong acids like HF.[12][13] This allows for the selective deprotection of the α-amino group at each step of the synthesis to allow for the coupling of the next amino acid.[13]

While the Fmoc/tBu strategy has become more prevalent, the Boc/Bzl approach remains valuable for the synthesis of certain peptides, such as hydrophobic sequences or those containing ester or thioester moieties.[11]

Conclusion

The Boc protecting group is an indispensable tool in modern organic synthesis, particularly in the context of drug discovery and development where the manipulation of complex, multifunctional molecules is commonplace. Its ease of application, stability to a broad range of reagents, and, most importantly, its selective and mild removal under acidic conditions, ensure its continued and widespread use. A thorough understanding of the mechanisms and experimental protocols associated with the Boc group, as detailed in this guide, is crucial for any scientist working in the field of chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. genscript.com [genscript.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. peptide.com [peptide.com]

BOC-D-Phenylglycinol: A Cornerstone for Chiral Ligand Synthesis in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These ligands, when complexed with a metal center, create a chiral environment that can stereoselectively guide a chemical reaction to yield one enantiomer of a product in excess. BOC-D-Phenylglycinol, a commercially available and highly enantiopure amino alcohol, serves as a versatile and valuable precursor for the synthesis of a diverse array of chiral ligands. Its rigid phenyl backbone and modifiable amino and hydroxyl functionalities make it an ideal starting material for constructing sophisticated molecular architectures that can impart high levels of stereocontrol in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the utilization of this compound in the synthesis of prominent classes of chiral ligands, namely bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate the practical application of this key chiral building block in research and development.

Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.

| Property | Value |

| Chemical Name | tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate |

| Synonyms | (R)-2-(Boc-amino)-2-phenylethanol, N-Boc-D-2-phenylglycinol |

| CAS Number | 102089-74-7 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 137-139 °C |

| Optical Purity (e.e.) | ≥ 99% |

| Optical Rotation [α]D | -38° (c=1 in chloroform) |

Synthetic Pathways from this compound

The journey from this compound to a functional chiral ligand typically involves a few key transformations. The tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom is often removed to liberate the free amine, which is then available for subsequent reactions. The hydroxyl group can also be activated or modified to facilitate cyclization or coupling reactions.

Methodological & Application

Synthesis protocol for BOC-D-Phenylglycinol from D-phenylglycinol

Application Notes: Synthesis of BOC-D-Phenylglycinol

Introduction

This compound, also known as (R)-(-)-2-(Boc-amino)-2-phenylethanol, is a critical chiral building block extensively used in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, makes it an essential intermediate in asymmetric synthesis and solid-phase peptide synthesis (SPPS).[1] The Boc protecting group is favored due to its stability under various conditions and the mild acidic conditions required for its removal.[2][3]

This document provides a detailed protocol for the synthesis of this compound via the N-protection of D-Phenylglycinol using di-tert-butyl dicarbonate (Boc anhydride). The procedure is based on established methodologies for the Boc protection of amines.[3][4]

Reaction Scheme

The synthesis involves the reaction of the primary amine of D-Phenylglycinol with di-tert-butyl dicarbonate in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.

D-Phenylglycinol + Di-tert-butyl dicarbonate → this compound + tert-Butanol + CO₂

Quantitative Data and Physicochemical Properties

The following table summarizes the properties of the key reactant and the final product, along with typical reaction parameters.

| Parameter | D-Phenylglycinol (Starting Material) | Di-tert-butyl dicarbonate (Reagent) | This compound (Product) |

| IUPAC Name | (R)-2-amino-2-phenylethanol | Di-tert-butyl dicarbonate | tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[] |

| Synonyms | D-(-)-α-Phenylglycinol | Boc Anhydride, Boc₂O | Boc-D-Phg-ol, (R)-2-(Boc-amino)-2-phenylethanol[1][] |

| CAS Number | 56613-80-0 | 24424-99-5[2] | 102089-74-7[1] |

| Molecular Formula | C₈H₁₁NO | C₁₀H₁₈O₅[2] | C₁₃H₁₉NO₃[1][] |

| Molecular Weight | 137.18 g/mol | 218.25 g/mol [2] | 237.30 g/mol [1][] |

| Typical Equivalents | 1.0 | 1.05 - 1.2 | - |

| Appearance | Solid | Colorless solid or liquid[2] | White to off-white crystalline powder[1][] |

| Melting Point (°C) | 75 - 78 | 22 - 24[2] | 131 - 139[1][] |

| Purity (Typical) | ≥ 98% | ≥ 97% | ≥ 99% (HPLC)[1][] |

| Optical Rotation | [α]²⁰/D ~ -30° (c=1, MeOH) | N/A | [α]²⁰/D -39° to -40° (c=1, CHCl₃)[1] |

| Typical Yield | - | - | 85 - 95% |

Experimental Protocol

This protocol details the synthesis of this compound from D-Phenylglycinol on a 10 mmol scale.

Materials and Reagents:

-

D-Phenylglycinol (1.37 g, 10 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (1.68 g, 20 mmol, 2.0 eq)

-

Tetrahydrofuran (THF), 40 mL

-

Deionized Water, 20 mL

-

Ethyl Acetate (EtOAc), ~100 mL

-

Brine (saturated NaCl solution), 30 mL

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve D-Phenylglycinol (1.37 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in a mixture of 40 mL of THF and 20 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of THF. Add this solution dropwise to the stirred D-Phenylglycinol solution over 15-20 minutes at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1 v/v). The disappearance of the D-Phenylglycinol spot indicates reaction completion.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash them sequentially with 30 mL of 1M HCl, 30 mL of deionized water, and 30 mL of brine.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield a crude white solid or a viscous oil.

-

Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.[]

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis protocol.

References

Application Notes and Protocols for the Utilization of BOC-D-Phenylglycinol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BOC-D-Phenylglycinol as a versatile chiral auxiliary in asymmetric synthesis. The protocols detailed herein are intended to enable researchers to achieve high levels of stereocontrol in key carbon-carbon bond-forming reactions, which are critical in the synthesis of enantiomerically pure pharmaceuticals and complex molecular targets.

Introduction

(R)-(-)-2-(Boc-amino)-2-phenylethanol, commonly known as this compound, is a highly effective chiral auxiliary in asymmetric synthesis. Its utility stems from the rigid stereochemical environment it imparts to a prochiral substrate, directing the approach of incoming reagents to one face of the molecule with high selectivity. This control allows for the synthesis of specific stereoisomers, a crucial aspect of modern drug development and chemical synthesis. This document outlines detailed protocols for the application of this compound in diastereoselective alkylation, aldol reactions, and Strecker synthesis, as well as methods for the subsequent cleavage and recovery of the auxiliary.

Core Applications and Principles of Stereocontrol

This compound is typically first converted into a derivative, such as an oxazolidinone, which is then acylated with the substrate of interest. The bulky phenyl and tert-butoxycarbonyl groups of the auxiliary effectively shield one face of the resulting enolate, directing electrophilic attack to the less hindered face. This steric control is the basis for the high diastereoselectivity observed in subsequent reactions.

Key Applications: Experimental Protocols

Diastereoselective Alkylation of N-Acyl Oxazolidinones

This protocol describes the alkylation of an N-acyl oxazolidinone derived from this compound. The reaction proceeds with high diastereoselectivity to afford α-substituted carboxylic acid derivatives.

Experimental Workflow:

Protocol:

-

N-Acylation of the Oxazolidinone Auxiliary:

-

To a solution of the (4R,5S)-4-phenyl-5-(tert-butoxymethyl)oxazolidin-2-one (derived from this compound) (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 equiv) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Asymmetric Alkylation:

-

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the Z-enolate.

-

Add the alkyl halide (1.2 equiv) dropwise and stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Quantitative Data:

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >95:5 | 85-95 |

| Allyl iodide | >95:5 | 80-90 |

| Methyl iodide | >90:10 | 75-85 |

Asymmetric Aldol Reaction

This protocol outlines the use of an N-acyl oxazolidinone derived from this compound in a highly diastereoselective aldol reaction.

Experimental Workflow:

Protocol:

-

Boron Enolate Formation and Aldol Addition:

-

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, add dibutylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour. Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify the aldol adduct by flash chromatography.

-

Quantitative Data:

| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Isobutyraldehyde | >98:2 | 85-95 | >99 |

| Benzaldehyde | >95:5 | 80-90 | >99 |

| Acetaldehyde | >90:10 | 70-80 | >98 |

Asymmetric Strecker Synthesis

This protocol utilizes an imine derived from this compound for the diastereoselective synthesis of α-amino nitriles, precursors to α-amino acids. A related protocol using (R)-phenylglycine amide has shown exceptional results.[1][2][3][4]

Experimental Workflow:

References

Application of BOC-D-Phenylglycinol in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-Phenylglycinol, a chiral amino alcohol protected with the tert-butyloxycarbonyl (Boc) group, serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its applications extend beyond the incorporation of a non-standard amino acid, offering unique opportunities in the design and synthesis of peptidomimetics and as a chiral auxiliary to guide stereoselective reactions. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS, catering to the needs of researchers in peptide chemistry and drug development.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS, particularly advantageous for the synthesis of hydrophobic peptides or those containing sensitive moieties.[1] this compound, with its inherent steric bulk and the presence of a hydroxyl group, requires careful consideration of coupling strategies to ensure high efficiency and purity of the final product.

Application Notes

Incorporation of a Non-Canonical Amino Alcohol

The primary application of this compound in SPPS is the introduction of a 2-amino-2-phenylethanol moiety into a peptide sequence. This modification can significantly impact the conformational properties, proteolytic stability, and biological activity of the resulting peptide. The phenyl group introduces aromaticity and steric hindrance, which can be exploited to modulate peptide-protein interactions.

Synthesis of Pseudopeptides and Peptidomimetics

This compound is a valuable precursor for the synthesis of pseudopeptides, where the typical amide bond is replaced by other linkages. By utilizing the hydroxyl group of phenylglycinol, ester or ether linkages can be formed within the peptide backbone. This structural modification can lead to compounds with enhanced bioavailability and altered pharmacokinetic profiles. The synthesis of such peptidomimetics on a solid support offers the advantages of high-throughput screening and combinatorial library generation.

Chiral Auxiliary for Asymmetric Synthesis

The inherent chirality of D-Phenylglycinol can be leveraged to direct the stereochemistry of subsequent reactions.[2] When attached to the solid support, it can act as a chiral auxiliary, influencing the stereoselective addition of subsequent building blocks.[3] The phenyl group can create a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter is established, the auxiliary can be cleaved, yielding an enantiomerically enriched product.[3]

Quantitative Data

The successful incorporation of sterically hindered amino acids or amino alcohols in SPPS is highly dependent on the choice of coupling reagents and reaction conditions. While specific quantitative data for the coupling efficiency of this compound is not extensively reported, the following table provides representative data for the coupling of sterically hindered amino acids in Boc-SPPS, which can serve as a guideline for optimizing reaction conditions.

| Coupling Reagent/Method | Base | Typical Coupling Time | Coupling Efficiency (%) | Notes |

| DIC/HOBt | DIEA | 2 - 4 hours | >98% | A standard and cost-effective method.[4] |

| HBTU/HOBt | DIEA | 30 - 60 minutes | >99% | Highly efficient for most couplings. |

| HATU/HOAt | DIEA | 15 - 30 minutes | >99.5% | Recommended for sterically hindered amino acids. |

| PyBOP/HOBt | DIEA | 30 - 60 minutes | >99% | Effective for difficult couplings. |

Experimental Protocols

Protocol 1: Attachment of this compound to Merrifield Resin

This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method to minimize racemization.[4]

Materials:

-

This compound

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

Dioxane

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Potassium Iodide (KI) (optional, as catalyst)

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve this compound (1.2 equivalents relative to resin substitution) in a minimal amount of EtOH.

-

Add an aqueous solution of Cs₂CO₃ (0.5 equivalents) dropwise until the pH reaches 7.0.

-

Evaporate the solution to dryness under reduced pressure.

-

Co-evaporate the residue with anhydrous dioxane (2x) to remove residual water.

-

-

Resin Swelling and Washing:

-

Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

-

Drain the DCM and wash the resin with DMF (3x).

-

-

Esterification:

-

Dissolve the dried cesium salt of this compound in a minimal amount of DMF.

-

Add the solution to the swollen resin.

-

(Optional) Add a catalytic amount of KI (0.1 equivalents).

-

Heat the reaction mixture at 50°C overnight with gentle agitation.

-

-

Washing:

-

Cool the resin to room temperature and drain the reaction mixture.

-

Wash the resin sequentially with:

-

DMF (3x)

-

DMF/water (1:1) (3x)

-

DMF (3x)

-

DCM (3x)

-

MeOH (3x)

-

-

-

Drying:

-

Dry the resin under vacuum to a constant weight.

-

Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).

-

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines a standard cycle for the elongation of the peptide chain on the this compound-functionalized resin.

Materials:

-

This compound-resin

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt or HOAt

-

Ninhydrin test solution

Procedure:

-

Resin Swelling: Swell the this compound-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIEA in DMF (v/v) to the resin and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt, 3 equivalents each) and DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. For the N-terminus of the growing chain attached to the hydroxyl group of phenylglycinol, the isatin test may be more appropriate for secondary amines.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat the cycle (steps 2-5) for each subsequent amino acid.

-

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the synthesized peptide from the Merrifield-type resin using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether (cold)

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the resin at -10°C to 0°C.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal:

-

Remove the HF under a stream of nitrogen or by vacuum.

-

-

Peptide Precipitation and Washing:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate with cold diethyl ether (3x) to remove scavengers and cleavage byproducts.

-

-

Peptide Extraction and Lyophilization:

-

Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the solution to obtain the crude peptide powder.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: Experimental workflow for SPPS using this compound.

Caption: Logical relationship of this compound as a chiral auxiliary.

References

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary! | PPTX [slideshare.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

- 5. Application of Mitsunobu reaction to solid-phase peptide nucleic acid (PNA) monomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BOC-D-Phenylglycinol for the Enantioselective Synthesis of α-Amino Acids

For Researchers, Scientists, and Drug Development Professionals